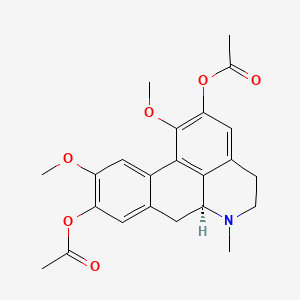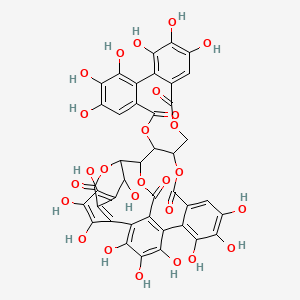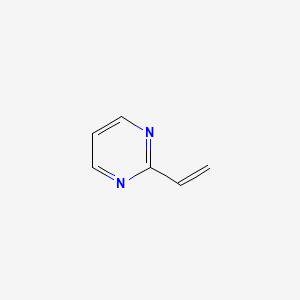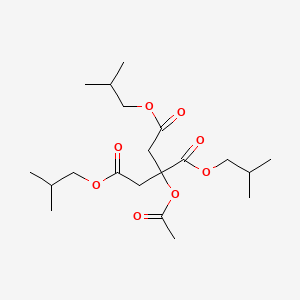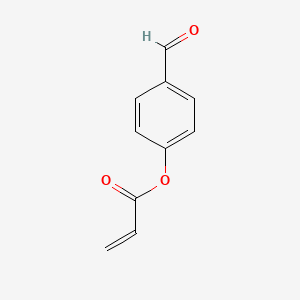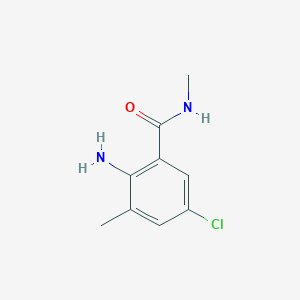
2-Amino-5-Chloro-N,3-Dimethylbenzamide
Cat. No.:
B1292839
CAS No.:
890707-28-5
Formula:
C9H11ClN2O
M. Wt:
198.65 g/mol
InChI Key:
WOBVZGBINMTNKL-UHFFFAOYSA-N
IUPAC Name:
2-amino-5-chloro-N,3-dimethylbenzamide
Attention: For research use only. Not for human or veterinary use.
Instructions
Description
2-Amino-5-Chloro-N,3-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-Chloro-N,3-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-Chloro-N,3-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Chloro-N,3-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
The exact mass of the compound 2-Amino-5-Chloro-N,3-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-Chloro-N,3-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Chloro-N,3-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Packing
Bag
Name
Foil Bag
Standard
1 kg / bag
Scope of use
1 kg - 10 kg
Box

Name
Cardboard Box
Standard
10 kg - 25 kg / box
Scope of use
10 kg - 25 kg
Barrel
Name
Fiberboard Barrel
Standard
25 kg / barrel
Scope of use
≥ 25 kg
Shipping
By Express
Shipping Point
California USA
Advantage
Expeditious and Punctual
Scope of Order
≤ 50 kg
By Air
Shipping Point
Beijing China
Advantage
Fast and Efficient
Scope of Order
≤ 50 kg - 200 kg
By Sea
Shipping Point
Tianjin/Shanghai/Qingdao, etc.
Advantage
Affordable and Reliable
Scope of Order
≤ 50 kg - 200 kg
Our Service
Sample
Complimentary Test Samples
Fast Delivery
Collaboration with Experienced Freight Forwarding Partners
Payment
Diverse Payment Options and Terms
Invoice
Supply Commercial Invoice, Packing List, Bill of Lading, and Origin Certificate, and more
Customer Support
Swift Response Time of 24 Hours
Factory Direct
Direct Factory Sales with Steady Pricing and Reliable Supply
Properties
DSSTox ID
DTXSID60648664
Hscode
2924299090
PSA
55.1
XLogP3
2.1
Appearance
White or of- white powder or crystlline power, odorless
Density
1.2±0.1 g/cm3
Melting Point
130-132 °C
Boiling Point
308.8°C at 760 mmHg
Flash Point
140.5±27.9 °C
Refractive Index
1.587
Hazard Identification
Classification
Acute toxicity - Category 4, Oral
Acute toxicity - Category 4, Inhalation
Acute toxicity - Category 4, Inhalation
Pictogram(s)


Signal word
Warning
Hazard statement(s)
H302 Harmful if swallowed
H332 Harmful if inhaled
H332 Harmful if inhaled
Prevention
P264 Wash ... thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P271 Use only outdoors or in a well-ventilated area.
P270 Do not eat, drink or smoke when using this product.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P271 Use only outdoors or in a well-ventilated area.
Response
P301+P317 IF SWALLOWED: Get medical help.
P330 Rinse mouth.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P317 Get medical help.
P330 Rinse mouth.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P317 Get medical help.
Disposal
P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.
Handling and Storage
Safe Handling
Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.
Safe Storage
Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.
N/A
